Cas no 2229354-06-5 (5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine)

5-(2-Bromo-4-methylphenyl)-1H-imidazol-2-amine is a brominated imidazole derivative featuring a substituted phenyl ring, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both bromine and amine functional groups allows for selective modifications, making it valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural framework is particularly useful in cross-coupling reactions and heterocyclic chemistry. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a preferred choice for researchers seeking to construct complex molecular architectures.
5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine structure
2229354-06-5 structure
Product Name:5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine
CAS No:2229354-06-5
MF:C10H10BrN3
MW:252.110500812531
CID:5992815
PubChem ID:164664065
Update Time:2025-05-19

5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine
    • EN300-1905245
    • 2229354-06-5
    • Inchi: 1S/C10H10BrN3/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H3,12,13,14)
    • InChI Key: GJIBJCJQQFVLLN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1C1=CN=C(N)N1

Computed Properties

  • Exact Mass: 251.00581g/mol
  • Monoisotopic Mass: 251.00581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine

Comprehensive Overview of 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine (CAS No. 2229354-06-5)

The compound 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine (CAS No. 2229354-06-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a brominated aromatic ring and an imidazole amine moiety, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to interact with various enzymatic targets.

One of the key reasons for the growing interest in 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine is its role in the development of small-molecule inhibitors. These inhibitors are critical in addressing diseases such as cancer, inflammation, and metabolic disorders. The presence of the bromo substituent enhances the compound's reactivity, allowing for further functionalization, which is a hot topic in modern medicinal chemistry. This aligns with current trends where researchers are focusing on structure-activity relationships (SAR) to optimize drug efficacy.

In addition to its pharmaceutical applications, 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine is also explored in agrochemical formulations. Its imidazole core is known to exhibit herbicidal and fungicidal properties, making it a candidate for sustainable crop protection solutions. With the global push toward green chemistry and reduced environmental impact, this compound's potential as a biodegradable agrochemical is a subject of ongoing research.

The synthesis of 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine typically involves multi-step organic reactions, including cross-coupling and cyclization processes. These methods are frequently discussed in academic and industrial settings, as they highlight the importance of atom economy and reaction efficiency. Recent advancements in catalytic systems have further improved the yield and purity of this compound, addressing one of the most common challenges in synthetic chemistry.

From a commercial perspective, the demand for 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine is driven by its utility in high-value chemical intermediates. Companies specializing in custom synthesis and contract research organizations (CROs) often list this compound in their portfolios, catering to clients in the life sciences sector. Its CAS No. 2229354-06-5 serves as a unique identifier, ensuring accurate procurement and regulatory compliance.

Another area of interest is the compound's potential in material science. The imidazole ring is a common motif in conductive polymers and coordination complexes, which are essential for developing advanced materials like sensors and catalysts. This interdisciplinary appeal makes 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine a subject of study beyond traditional chemistry fields.

Safety and handling of 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine are also critical considerations. While it is not classified as a hazardous material, standard laboratory precautions, such as the use of personal protective equipment (PPE) and proper ventilation, are recommended. This aligns with the broader industry focus on occupational health and safety (OHS) standards.

In summary, 5-(2-bromo-4-methylphenyl)-1H-imidazol-2-amine (CAS No. 2229354-06-5) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and material science. Its structural features and reactivity profile make it a valuable tool for researchers aiming to address some of the most pressing challenges in modern science. As the demand for innovative chemical solutions grows, this compound is poised to play a pivotal role in shaping future advancements.

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